

Toxicological Profile of Islanditoxin (Cyclochlorotine): An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclochlorotine

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Introduction

Islanditoxin, also known as **Cyclochlorotine** (CC), is a mycotoxin produced by the fungus *Penicillium islandicum*.^[1] This dichlorinated cyclic peptide has been identified as a significant hepatotoxin, causing liver damage and possessing carcinogenic properties.^[1] Its presence in contaminated food sources, particularly "yellowed rice," has raised public health concerns. This technical guide provides a comprehensive overview of the toxicological profile of islanditoxin, detailing its mechanism of action, toxicity values, target organ effects, and genotoxic potential. The information is presented to support research, scientific investigation, and drug development efforts related to this mycotoxin.

Physicochemical Properties

Islanditoxin is a cyclic pentapeptide with the chemical formula $C_{24}H_{31}Cl_2N_5O_7$ and a molecular weight of 572.44 g/mol. Its structure contains two chlorine atoms, which are crucial for its toxic activity.

Toxicokinetics and Metabolism

The metabolism of islanditoxin is intrinsically linked to its toxicity. The liver is the primary site of metabolism, where the cytochrome P-450 enzyme system plays a significant role.^[2]

Dehalogenation of islanditoxin by this system is believed to be a detoxification pathway, suggesting that the parent compound is the primary toxic agent.

Mechanism of Action

The primary mechanism of islanditoxin's toxicity involves the disruption of the cellular cytoskeleton. Specifically, it has been shown to accelerate actin polymerization and induce rapid microfilament reorganization in hepatocytes.^{[1][3]} This interference with the actin cytoskeleton leads to bleb formation on the cell surface and is a probable cause of the observed hepatotoxicity.^[1] By stabilizing the filamentous form of actin, islanditoxin disrupts crucial cellular processes that rely on actin dynamics, such as cell shape maintenance, motility, and division.^{[1][3]}

Toxicity Profile

Acute Toxicity

The acute toxicity of islanditoxin has been evaluated in various animal models. The following table summarizes the available median lethal dose (LD50) values.

Table 1: Acute Toxicity of Islanditoxin (Cyclochlorotine)

Test Animal	Route of Administration	LD50	Reference
Mouse	Oral	6.55 mg/kg	CHEMINF
Mouse	Intraperitoneal	5.4 mg/kg	CHEMINF
Mouse	Subcutaneous	0.47 mg/kg	CHEMINF
Mouse	Intravenous	0.74 mg/kg	CHEMINF
Rat (neonate)	Intraperitoneal	2.5 mg/kg	CHEMINF

Subchronic and Chronic Toxicity

Prolonged exposure to islanditoxin is associated with significant liver damage. While specific subchronic and chronic toxicity studies on islanditoxin are not readily available in the public domain, the known effects of acute exposure and its carcinogenic nature suggest that long-term exposure would lead to progressive liver injury, including fibrosis and cirrhosis.

Target Organ Toxicity: The Liver

The liver is the principal target organ for islanditoxin toxicity. Acute exposure in mice leads to rapid and severe liver injury. Within 15 minutes of administration, there is a noticeable dilatation of the Disse's space around the portal triads, followed by the formation of vacuoles within the hepatocytes.^[2] Histopathological examination of the liver after islanditoxin exposure reveals hepatocellular necrosis, particularly in the periportal areas, and inflammatory cell infiltration. Chronic exposure has been linked to the development of liver tumors in animal models.

Histopathological Findings in Islanditoxin-Induced Liver Injury:

- Acute: Periportal necrosis, hydropic degeneration of hepatocytes, sinusoidal congestion, and infiltration of inflammatory cells.
- Chronic: Liver fibrosis, cirrhosis, and development of hepatocellular adenoma and carcinoma.

Genotoxicity and Carcinogenicity

Islanditoxin is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans." However, there is evidence of its carcinogenicity in experimental animals. The genotoxic potential of islanditoxin is an area that requires further investigation through standardized assays.

Signaling Pathways

While the direct interaction of islanditoxin with specific signaling pathways is not fully elucidated, its profound effect on the actin cytoskeleton suggests a potential interplay with pathways that regulate actin dynamics, such as the Rho/ROCK signaling pathway. Disruption of this pathway is known to be involved in various liver pathologies, including fibrosis.

Furthermore, chronic liver injury and the subsequent fibrotic process induced by toxins like islanditoxin are heavily mediated by the Transforming Growth Factor-beta (TGF- β) signaling pathway. TGF- β is a key cytokine that stimulates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition during liver fibrosis.

Proposed Signaling Pathway for Islanditoxin-Induced Hepatotoxicity and Fibrosis



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Caption: Proposed signaling cascade of islanditoxin-induced hepatotoxicity and fibrosis.

Experimental Protocols

The following sections outline standardized, yet general, experimental protocols that can be adapted for the toxicological assessment of islanditoxin.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

8.1.1. Materials:

- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

- Islanditoxin stock solution (in a suitable solvent like DMSO)
- Neutral Red (NR) solution (50 µg/mL in PBS)
- NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
- 96-well microtiter plates
- Microplate reader (540 nm)

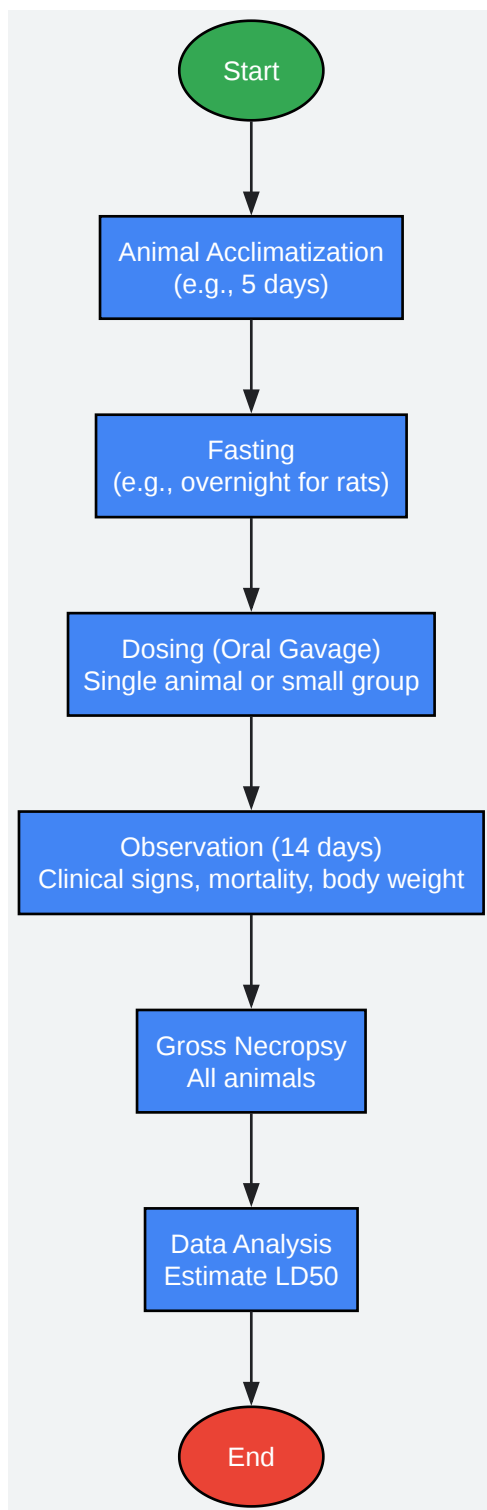
8.1.2. Procedure:

- **Cell Seeding:** Seed HepG2 cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Compound Exposure:** Prepare serial dilutions of islanditoxin in culture medium. Replace the existing medium with the medium containing different concentrations of islanditoxin. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for 24, 48, or 72 hours.
- **Neutral Red Staining:** Remove the treatment medium and add 100 µL of NR solution to each well. Incubate for 3 hours.
- **Destaining:** Remove the NR solution, wash the cells with PBS, and add 150 µL of NR destain solution to each well.
- **Measurement:** Shake the plate for 10 minutes and measure the absorbance at 540 nm.
- **Data Analysis:** Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol describes an acute toxic class method to estimate the LD50.

8.2.1. Experimental Workflow



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Caption: Workflow for an in vivo acute oral toxicity study.

8.2.2. Materials:

- Young, healthy adult rats or mice (e.g., Sprague-Dawley rats, CD-1 mice)
- Islanditoxin
- Vehicle (e.g., corn oil, water)
- Oral gavage needles
- Standard laboratory animal caging and diet

8.2.3. Procedure:

- **Animal Selection and Acclimatization:** Use a single sex (usually females) for the initial test. Acclimatize animals for at least 5 days.
- **Dose Selection:** Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Dosing:** Administer islanditoxin by oral gavage to a group of 3 animals.
- **Observation:** Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality. Record body weights weekly.
- **Stepwise Procedure:**
 - If 2 or 3 animals die, re-test at a lower dose.
 - If 0 or 1 animal dies, re-test at a higher dose.
 - Continue this stepwise procedure until the criteria for classification are met.
- **Necropsy:** Perform a gross necropsy on all animals at the end of the study.

In Vivo Genotoxicity: Micronucleus Test (Adapted from OECD Guideline 474)

This assay assesses the ability of a substance to induce chromosomal damage.

8.3.1. Materials:

- Young, healthy adult mice
- Islanditoxin
- Vehicle
- Mitomycin C (positive control)
- Fetal bovine serum (FBS)
- Giemsa stain
- May-Grünwald stain
- Microscope slides

8.3.2. Procedure:

- Dosing: Administer at least two dose levels of islanditoxin to groups of mice (at least 5 per sex per group) by an appropriate route (e.g., intraperitoneal injection). Include a vehicle control and a positive control group.
- Bone Marrow Sampling: Collect bone marrow from the femurs at 24 and 48 hours after treatment.
- Slide Preparation: Prepare bone marrow smears on microscope slides.
- Staining: Stain the slides with May-Grünwald and Giemsa stains.
- Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
- Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

Conclusion

Islanditoxin (**Cyclochlorotine**) is a potent hepatotoxin with demonstrated carcinogenic potential in animal models. Its primary mechanism of action involves the disruption of the actin cytoskeleton in hepatocytes, leading to cell injury and death. Chronic exposure can lead to severe liver pathologies, including fibrosis and cancer. The provided toxicological data and experimental protocols serve as a foundational resource for researchers and professionals working to understand and mitigate the risks associated with this mycotoxin. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to develop effective strategies for prevention and treatment of islanditoxin-induced liver disease.

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